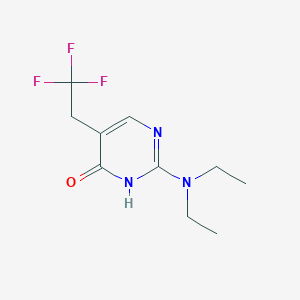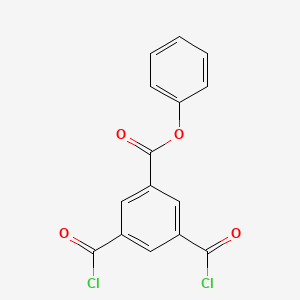
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid is an organic compound characterized by the presence of both methylsulfanyl and sulfanyl groups attached to a butanedioic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-3-sulfanylbutanedioic acid can be achieved through several methods. One common approach involves the reaction of a suitable precursor with methylsulfanyl and sulfanyl reagents under controlled conditions. For instance, the reaction of a nitrile compound with ethyl 2-{[bis-(methylsulfanyl)methylidene]amino}acetate can yield the desired product . The reaction typically requires specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. The choice of solvents and catalysts is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols or other reduced forms.
Substitution: The methylsulfanyl and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and protein modification due to its reactive sulfanyl groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylsulfanyl)-3-sulfanylbutanedioic acid involves its interaction with various molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylsulfanyl)benzoic acid: Similar in structure but with a benzoic acid backbone.
2-(Methylsulfanyl)ethanol: Contains a methylsulfanyl group attached to an ethanol backbone.
3-(Methylsulfanyl)propanoic acid: Similar but with a propanoic acid backbone.
Uniqueness
2-(Methylsulfanyl)-3-sulfanylbutanedioic acid is unique due to the presence of both methylsulfanyl and sulfanyl groups on a butanedioic acid backbone. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
828936-70-5 |
|---|---|
Fórmula molecular |
C5H8O4S2 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
2-methylsulfanyl-3-sulfanylbutanedioic acid |
InChI |
InChI=1S/C5H8O4S2/c1-11-3(5(8)9)2(10)4(6)7/h2-3,10H,1H3,(H,6,7)(H,8,9) |
Clave InChI |
WCIUOTNYAFVYAJ-UHFFFAOYSA-N |
SMILES canónico |
CSC(C(C(=O)O)S)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)
![[(1,5-Dimethyl-2,3-diphenyl-1H-indol-6-yl)methylidene]propanedinitrile](/img/structure/B14203196.png)
![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)


![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
![[5-(Cyclohex-2-en-1-ylidene)pent-4-en-1-yl]benzene](/img/structure/B14203214.png)


![Benzene, 1-bromo-2-[(1R)-1-(ethylthio)ethyl]-](/img/structure/B14203218.png)


![N-[(E)-hydrazinylidenemethyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B14203244.png)

